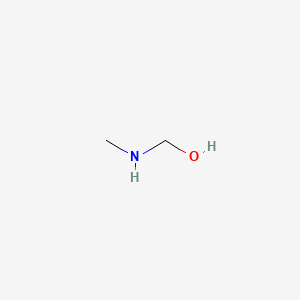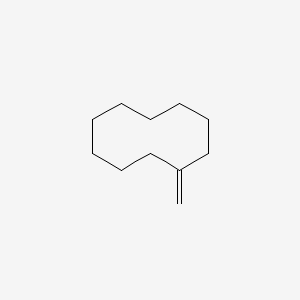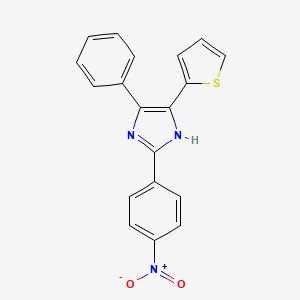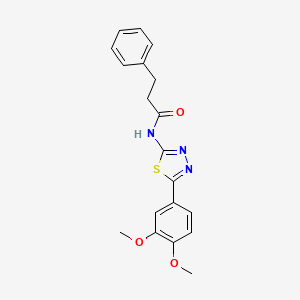
N-butyl-N'-(pyridin-4-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N’-(pyridin-4-ylmethyl)oxamide is an organic compound with the molecular formula C14H14N4O2. It is characterized by the presence of both amide and pyridyl functionalities, making it a versatile molecule in various chemical applications. This compound is known for its potential use in coordination chemistry and crystal engineering due to its ability to form hydrogen bonds and coordinate with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 4-picolinylamine with diethyloxalate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 4-picolinylamine and diethyloxalate.
Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The reactants are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of N-butyl-N’-(pyridin-4-ylmethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridyl group.
Reduction: Reduced forms of the amide group.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
N-butyl-N’-(pyridin-4-ylmethyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-butyl-N’-(pyridin-4-ylmethyl)oxamide involves its ability to form hydrogen bonds and coordinate with metal ions. The pyridyl group can interact with metal centers, while the amide group can participate in hydrogen bonding. These interactions play a crucial role in the compound’s chemical and biological activities.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(pyridin-4-ylmethyl)oxamide
- N,N’-bis(pyridin-3-ylmethyl)oxalamide
- N,N’-bis(pyridin-3-ylmethyl)thioxalamide
Uniqueness
N-butyl-N’-(pyridin-4-ylmethyl)oxamide is unique due to its specific combination of butyl and pyridyl groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
577694-11-2 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-butyl-N'-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-6-14-11(16)12(17)15-9-10-4-7-13-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
UCXCJWRCVTTZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1=CC=NC=C1 |
solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile](/img/structure/B14164293.png)
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)
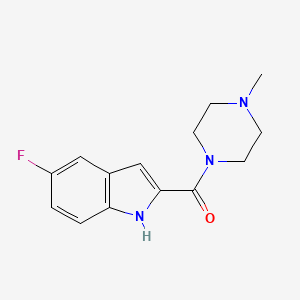

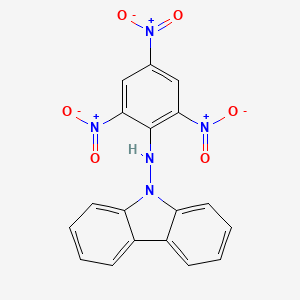
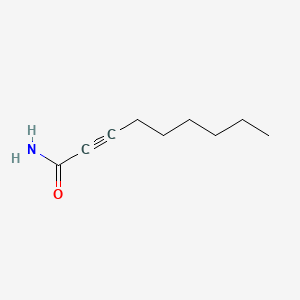
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)

